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Compound of Interest

Compound Name: KRAS G12C inhibitor 13

Cat. No.: B12296535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Divarasib, also known as GDC-6036 and previously referred to as KRAS G12C inhibitor 13, is

a highly potent and selective, orally bioavailable, covalent inhibitor of the KRAS G12C mutant

protein. The KRAS G12C mutation is a significant oncogenic driver in a variety of solid tumors,

including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This document

provides a comprehensive technical overview of Divarasib's chemical structure, properties,

mechanism of action, and preclinical and clinical data, intended for researchers and

professionals in the field of drug development.

Chemical Structure and Properties
Divarasib is a small molecule inhibitor designed for high potency and selectivity. Its chemical

and physical properties are summarized below.
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Property Value

IUPAC Name

1-[(3S)-4-[7-[6-amino-4-methyl-3-

(trifluoromethyl)pyridin-2-yl]-6-chloro-8-fluoro-2-

[[(2S)-1-methylpyrrolidin-2-

yl]methoxy]quinazolin-4-yl]-3-methylpiperazin-1-

yl]prop-2-en-1-one

Synonyms GDC-6036, KRAS G12C inhibitor 13

CAS Number 2417987-45-0

Molecular Formula C₂₉H₃₂ClF₄N₇O₂

Molecular Weight 622.06 g/mol

Mechanism of Action
Divarasib is an irreversible covalent inhibitor that specifically targets the cysteine residue of the

KRAS G12C mutant protein. By forming a covalent bond, Divarasib locks the KRAS G12C

protein in an inactive, GDP-bound state. This prevents the exchange of GDP for GTP, thereby

inhibiting the activation of downstream oncogenic signaling pathways, primarily the MAPK/ERK

pathway, which is crucial for cell proliferation and survival. This targeted inhibition leads to

apoptosis and tumor growth inhibition in KRAS G12C-mutant cancer cells.

Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12296535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RTK

GRB2

SOS1 (GEF)

KRAS G12C (Inactive)
GDP-bound

GTP
GDP

KRAS G12C (Active)
GTP-bound

RAF

Divarasib

Covalent
Inhibition

MEK

ERK

Cell Proliferation
& Survival

Click to download full resolution via product page

Caption: KRAS G12C signaling pathway and the mechanism of action of Divarasib.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b12296535?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12296535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data
In Vitro Potency
Divarasib has demonstrated high potency and selectivity for KRAS G12C in preclinical studies.

Assay Cell Line IC₅₀ / EC₅₀ Reference

KRAS G12C Inhibition <0.01 µM

K-Ras G12C-

alkylation
HCC1171 2 nM

Preclinical studies have shown that Divarasib is 5 to 20 times more potent and up to 50 times

more selective than other KRAS G12C inhibitors like sotorasib and adagrasib in vitro.

In Vivo Efficacy
In vivo studies in mouse xenograft models of human NSCLC (NCI-H2030.X1.1) have shown

dose-dependent target engagement of Divarasib.

Dose Route Schedule Target Engagement

10-100 mg/kg Oral (PO) Daily for 7 days
Over 90% at 100

mg/kg

Clinical Efficacy
Divarasib has shown promising anti-tumor activity in clinical trials for various KRAS G12C-

mutated solid tumors.
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Cancer Type Phase Dose

Confirmed
Objective
Response
Rate (ORR)

Median
Progression-
Free Survival
(PFS)

Non-Small Cell

Lung Cancer

(NSCLC)

Phase 1 50-400 mg daily 53.4% 13.1 months

Colorectal

Cancer (CRC)
Phase 1 50-400 mg daily 29.1% 5.6 months

Experimental Protocols
While detailed, step-by-step protocols from the primary discovery literature are proprietary, the

following outlines the general methodologies used to characterize Divarasib and other KRAS

G12C inhibitors.

In Vitro Potency and Selectivity Assays
Biochemical Assays (e.g., TR-FRET): These assays measure the direct inhibition of KRAS

G12C. A common method involves time-resolved fluorescence energy transfer (TR-FRET) to

monitor the binding of a fluorescently labeled GTP analog to the KRAS G12C protein. The

assay is performed in the presence of varying concentrations of the inhibitor to determine the

IC₅₀ value.

Cell-Based pERK Inhibition Assays: The potency of inhibitors on the downstream signaling

pathway is often assessed by measuring the phosphorylation of ERK (pERK). KRAS G12C

mutant cell lines are treated with a range of inhibitor concentrations. Following treatment, cell

lysates are analyzed for pERK and total ERK levels using methods like ELISA, Western Blot,

or high-content imaging.

Cell Viability Assays: To determine the anti-proliferative effects, KRAS G12C mutant and

wild-type cell lines are seeded in multi-well plates and treated with the inhibitor at various

concentrations. After a defined incubation period (e.g., 72 hours), cell viability is measured

using reagents like CellTiter-Glo®, which quantifies ATP levels as an indicator of

metabolically active cells.
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Experimental Workflow for In Vitro Evaluation
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Caption: A typical experimental workflow for the in vitro evaluation of a KRAS G12C inhibitor.

In Vivo Efficacy and Pharmacodynamics
Xenograft Models: Human cancer cell lines with the KRAS G12C mutation (e.g., NCI-H2030)

are implanted into immunocompromised mice. Once tumors are established, mice are

treated with Divarasib or a vehicle control, typically via oral gavage. Tumor volume is

measured regularly to assess anti-tumor efficacy.
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Target Engagement Assays: To confirm that the inhibitor is binding to its target in vivo, tumor

biopsies can be collected from treated animals. The level of covalent modification of KRAS

G12C can be quantified using techniques such as immunoaffinity enrichment followed by 2D-

liquid chromatography-mass spectrometry (2D-LC-MS/MS). This method can distinguish

between the inhibitor-bound and unbound forms of the protein.

Conclusion
Divarasib (GDC-6036) is a promising, highly potent, and selective covalent inhibitor of KRAS

G12C. Its robust preclinical profile, demonstrating significant anti-tumor activity and favorable

pharmacodynamic properties, has translated into encouraging clinical efficacy in patients with

KRAS G12C-mutated solid tumors. The data presented in this guide underscore the potential of

Divarasib as a valuable therapeutic agent in the ongoing effort to target KRAS-driven cancers.

Further research and clinical development are warranted to fully elucidate its therapeutic

benefits and potential combination strategies.

To cite this document: BenchChem. [An In-depth Technical Guide to Divarasib (KRAS G12C
Inhibitor 13)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12296535#kras-g12c-inhibitor-13-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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